N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034428-63-0
VCID: VC6778930
InChI: InChI=1S/C17H23N3O3S/c21-16-3-1-8-20(16)9-2-6-19-17(22)13-4-7-18-15(11-13)23-14-5-10-24-12-14/h4,7,11,14H,1-3,5-6,8-10,12H2,(H,19,22)
SMILES: C1CC(=O)N(C1)CCCNC(=O)C2=CC(=NC=C2)OC3CCSC3
Molecular Formula: C17H23N3O3S
Molecular Weight: 349.45

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide

CAS No.: 2034428-63-0

Cat. No.: VC6778930

Molecular Formula: C17H23N3O3S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide - 2034428-63-0

Specification

CAS No. 2034428-63-0
Molecular Formula C17H23N3O3S
Molecular Weight 349.45
IUPAC Name N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Standard InChI InChI=1S/C17H23N3O3S/c21-16-3-1-8-20(16)9-2-6-19-17(22)13-4-7-18-15(11-13)23-14-5-10-24-12-14/h4,7,11,14H,1-3,5-6,8-10,12H2,(H,19,22)
Standard InChI Key ZRSWCBLTGRTHRG-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)CCCNC(=O)C2=CC(=NC=C2)OC3CCSC3

Introduction

Chemical Formula and Molecular Weight

  • Molecular Formula: C15H23N3O3SC_{15}H_{23}N_3O_3S

  • Molecular Weight: Approximately 325.43 g/mol

IUPAC Name

The IUPAC name of the compound is N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide.

Structural Features

The structure consists of:

  • A pyridine ring substituted at the 4th position with a carboxamide group.

  • A thiolane (tetrahydrothiophene) moiety attached via an ether linkage at the 2nd position of the pyridine ring.

  • A pyrrolidone group linked through a propyl chain to the nitrogen atom of the carboxamide.

This combination of heterocyclic systems suggests potential biological activity, as such frameworks are often found in bioactive molecules.

Synthesis Pathway

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide likely involves:

  • Preparation of the Pyridine Scaffold:

    • The starting material could be a pyridine derivative functionalized at the 4th position with a carboxylic acid or ester group.

    • The thiolane moiety can be introduced via nucleophilic substitution to form the ether linkage.

  • Formation of the Pyrrolidone Derivative:

    • The pyrrolidone group can be synthesized through cyclization reactions involving amines and γ-butyrolactone or similar precursors.

  • Coupling Reaction:

    • The final step involves coupling the pyridine derivative with the pyrrolidone-propylamine intermediate using standard amide bond-forming reactions (e.g., using carbodiimides like EDCI or HATU).

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery due to:

  • The presence of heterocyclic rings, which are common in pharmacologically active molecules.

  • Functional groups that may interact with biological targets, such as enzymes or receptors.

Molecular Docking Studies

Similar compounds have been evaluated for their ability to inhibit enzymes like lipoxygenases or other targets related to inflammation and oxidative stress . This compound could be studied for similar activities using in silico docking methods.

Analytical Characterization

To confirm its structure and purity, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR): To verify the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as amides, ethers, and carbonyls.

Research Directions

Future research on this compound could explore:

  • Biological Activity: Screening against various biological targets to identify therapeutic potential.

  • Structure–Activity Relationship (SAR): Modifying substituents on the pyridine or thiolane rings to optimize activity.

  • Pharmacokinetics and Toxicity: Evaluating its absorption, distribution, metabolism, excretion (ADME), and safety profiles.

This compound represents an interesting candidate for further exploration in pharmaceutical research due to its unique combination of functional groups and heterocyclic systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator